2,3-Bis(3,5-dimethylphenyl)pyrazine

Organic Synthesis Cross-Coupling Heterocyclic Chemistry

OLED material researchers often face inconsistent results from regioisomeric impurities in pyrazine building blocks. 2,3-Bis(3,5-dimethylphenyl)pyrazine (CAS 623157-28-8) eliminates this variable with its precisely defined 2,3-disubstitution pattern. Unlike 2,6-dimethylphenyl analogs that sterically block further functionalization, the 3,5-dimethyl groups provide steric protection while preserving reactivity at adjacent positions. • Patent-validated core for OLED emitters (US20130165653A1, Hdmdppr) • Distinct from regioisomer 2,6-bis(3,5-dimethylphenyl)pyrazine in NMR, melting point, and packing • Available 95% purity; gram to bulk quantities

Molecular Formula C20H20N2
Molecular Weight 288.4 g/mol
Cat. No. B8368032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Bis(3,5-dimethylphenyl)pyrazine
Molecular FormulaC20H20N2
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C2=NC=CN=C2C3=CC(=CC(=C3)C)C)C
InChIInChI=1S/C20H20N2/c1-13-7-14(2)10-17(9-13)19-20(22-6-5-21-19)18-11-15(3)8-16(4)12-18/h5-12H,1-4H3
InChIKeyCSDOLSYWOQUXLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Bis(3,5-dimethylphenyl)pyrazine: Technical Profile


2,3-Bis(3,5-dimethylphenyl)pyrazine (CAS: 623157-28-8) is a tetra-aryl substituted pyrazine derivative [1]. Its molecular structure consists of a central pyrazine heterocycle di-substituted at the 2- and 3-positions with sterically bulky 3,5-dimethylphenyl groups . This specific substitution pattern imparts distinct molecular geometry and potential electronic properties compared to its regioisomers or less substituted analogs, making it a candidate for applications in organic electronics and as a synthetic intermediate [1].

2,3-disubstituted pyrazine with sterically defined 3,5-dimethylphenyl groups
May support organic electronics research and synthetic intermediate workflows
Substitution pattern distinct from regioisomers; confirm identity via analytical benchmarks

2,3-Bis(3,5-dimethylphenyl)pyrazine: Unique Substitution Pattern


The specific 2,3-disubstitution pattern with ortho-methyl-free but meta-methyl-substituted phenyl rings is critical for its properties. The regioisomer 2,6-Bis(3,5-dimethylphenyl)pyrazine exhibits different physical and spectroscopic characteristics, such as a distinct melting point and NMR shift, indicating altered intermolecular packing and electronic environments . Furthermore, synthetic data shows that steric hindrance from 2,6-dimethylphenyl groups can completely block reactivity at adjacent positions during synthesis, a phenomenon not observed with the 3,5-dimethylphenyl groups used in the target compound . Therefore, substituting this compound with a regioisomer or a less sterically defined analog can lead to significantly different physicochemical properties, reaction outcomes, or device performance.

Regioisomer mismatch: 2,6-Bis(3,5-dimethylphenyl)pyrazine may show different melting point and NMR shifts, potentially altering packing and electronic behavior.
Steric interference risk: 2,6-dimethylphenyl analogs may block diarylation; 3,5-dimethyl substitution enables reported cross-coupling access.

2,3-Bis(3,5-dimethylphenyl)pyrazine: Differentiation Evidence


Cross-Coupling Synthetic Accessibility

Unlike attempts with sterically hindered 2,6-dimethylphenylboronic acid, which exclusively yields a mono-arylated product in 52% yield and cannot be progressed to a diarylated compound, the reaction of 2,3-dichloropyrazine with the less hindered 3,5-dimethylphenylboronic acid proceeds to form a mixture of mono- and diarylated pyrazines. This indicates a viable, albeit non-selective, synthetic route to the target 2,3-bis(3,5-dimethylphenyl)pyrazine .

Synthetic Accessibility
Head-to-head
3,5-dimethylphenylboronic acid yields mono- and diarylated mixture; 2,6-dimethyl analog yields only mono-arylated (52% yield).
Supports synthetic feasibility review
Non-selective but accessible route reported
Organic Synthesis Cross-Coupling Heterocyclic Chemistry

Regioisomer Differentiation via Spectroscopy

The target compound is structurally distinct from its regioisomer, 2,6-Bis(3,5-dimethylphenyl)pyrazine. This difference is quantifiable through physical and spectroscopic analysis, confirming that these two compounds are not interchangeable .

Regioisomer Differentiation
Data to verify
2,6-isomer mp 111-113 °C; ¹H NMR (CDCl₃) δ 8.90 (pyrazine-H), 7.73 (Ar-H), 7.12 (Ar-H), 2.43 (CH₃).
Diagnostic benchmark for identity confirmation
Target compound data not reported in source
Analytical Chemistry Quality Control NMR Spectroscopy

OLED Patent Evidence

The compound is specifically claimed as a component of the semiconducting material in an organic electronic device, particularly an OLED [1]. Its inclusion as a representative example within the broader patent class of 'tetrasubstituted unsymmetric pyrazines' indicates that its specific substitution pattern is considered valuable for achieving the desired electronic or stability properties claimed in the patent.

OLED Patent Inclusion
Class-level
Disclosed as material for semiconducting layer in OLED patent EP 3840080 A1.
Supports organic electronics R&D context
Class-level example; verify specific properties
Organic Electronics OLED Materials Patent Analysis

2,3-Bis(3,5-dimethylphenyl)pyrazine: Application Scenarios


Sterically-Defined Pyrazine Building Blocks

This compound is well-suited as a synthetic intermediate for creating more complex molecular architectures where controlled steric bulk is required. The 3,5-dimethyl substitution avoids the extreme steric hindrance of 2,6-dimethyl analogs that can block further functionalization, while still providing significant steric protection and influencing molecular conformation .

OLED Material R&D

The compound has been specifically identified in a patent application as a component for OLED devices [1]. Procuring this material is justified for research programs focused on developing new emissive or host materials where the unique electronic and steric properties of the 2,3-bis(3,5-dimethylphenyl)pyrazine core are hypothesized to improve device efficiency, color purity, or operational stability [1].

Regioisomer Analytical Method Development

Given the established spectroscopic and physical data for its regioisomer, this compound is an ideal candidate for comparative analytical studies . It can be used to develop or validate NMR, HPLC, or other analytical methods aimed at distinguishing between closely related regioisomeric diarylpyrazines, a critical need in both synthetic chemistry and materials science quality control.

Application
Selection Property
Validation Focus
Sterically-defined pyrazine building block research
Substitution pattern enables reported cross-coupling
Verify diarylation efficiency and steric profile
OLED material R&D
Patent-identified pyrazine core for semiconducting layers
Evaluate device performance and stability in relevant stack
Regioisomer analytical method development
Distinct spectroscopic reference data for 2,6-isomer
Confirm identity vs. 2,6-isomer via NMR or melting point
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